molecular formula C12H11F3O2 B15333668 2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Katalognummer: B15333668
Molekulargewicht: 244.21 g/mol
InChI-Schlüssel: NJEKMUDRSGHVFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a compound that features a trifluoromethoxy group attached to a benzoannulene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7One common method is the trifluoromethoxylation reaction, which can be facilitated by innovative reagents developed to handle the volatile nature of trifluoromethoxy compounds . The reaction conditions often involve the use of a photoredox catalyst and visible light irradiation to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the trifluoromethoxylation process using optimized reagents and conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the derivative being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluoromethyl ethers: These compounds share the trifluoromethoxy group but differ in their core structures.

    Fluorinated benzoannulenes: These compounds have similar benzoannulene cores but may feature different fluorinated substituents.

Uniqueness

2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the combination of the trifluoromethoxy group and the benzoannulene core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H11F3O2

Molekulargewicht

244.21 g/mol

IUPAC-Name

2-(trifluoromethoxy)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)17-9-5-6-10-8(7-9)3-1-2-4-11(10)16/h5-7H,1-4H2

InChI-Schlüssel

NJEKMUDRSGHVFO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.